2-Naphthyl methacrylate
CAS No.: 10475-46-4
Cat. No.: VC20993431
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10475-46-4 |
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Molecular Formula | C14H12O2 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C14H12O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1H2,2H3 |
Standard InChI Key | CXOYJPWMGYDJNW-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES | CC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Introduction
Fundamental Properties and Structural Characteristics
2-Naphthyl methacrylate (also known as naphthalen-2-yl 2-methylprop-2-enoate) is a crystalline solid consisting of a naphthalene ring connected to a methacrylate group through an ester linkage. The compound features a characteristic naphthalene bicyclic aromatic system with the methacrylate functionality attached at the 2-position of the naphthalene ring .
Identification and Basic Properties
Table 1 summarizes the fundamental identification parameters and physicochemical properties of 2-naphthyl methacrylate:
Parameter | Value |
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CAS Number | 10475-46-4 |
Molecular Formula | C₁₄H₁₂O₂ |
Molecular Weight | 212.24 g/mol |
EINECS Number | 233-967-4 |
Appearance | Colorless crystals |
Physical State (20°C) | Solid |
Melting Point | 62-64°C |
Boiling Point | 357.4°C at 760 mmHg |
Density | 1.122 g/cm³ |
Flash Point | 149.2°C |
Refractive Index | 1.595 |
Vapor Pressure | 2.74×10⁻⁵ mmHg at 25°C |
The compound consists of a naphthalene ring linked to a methacrylate group via an ester bond, with the molecular structure conferring both aromatic and vinyl characteristics to the molecule .
Spectroscopic Properties
Synthesis Methods
Several synthetic approaches for 2-naphthyl methacrylate have been reported in the literature, with the most common method involving the esterification reaction between 2-naphthol and methacryloyl chloride.
Standard Synthesis Procedure
The most common synthesis route involves the reaction of 2-naphthol with methacryloyl chloride in the presence of a base such as triethylamine. A typical procedure as described in the literature is as follows:
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In a round-bottom flask under argon atmosphere and dark conditions, 2-naphthol is dissolved in tetrahydrofuran (THF).
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The solution is cooled to -10°C, and triethylamine is added as a base.
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Methacryloyl chloride is added dropwise to the mixture at 0°C.
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The reaction mixture is allowed to warm to room temperature and monitored by thin-layer chromatography (TLC) until completion.
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After purification, 2-naphthyl methacrylate is obtained as colorless crystals .
One-Pot Synthesis and Polymerization
Researchers have developed a one-pot method for both synthesizing and polymerizing 2-naphthyl methacrylate. This approach is particularly efficient as it eliminates the need to isolate the monomer:
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2-Naphthol is combined with THF under argon atmosphere.
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Benzoyl peroxide (as a radical initiator), triethylamine, and methacryloyl chloride are added in sequence.
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After the esterification reaction is complete, the mixture is heated to initiate polymerization.
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The resulting polymer is purified by precipitation in methanol and further purified using a Soxhlet apparatus .
This one-pot synthesis approach simplifies the process and can be advantageous for directly producing polymeric materials without isolating intermediates.
Polymerization Behavior
2-Naphthyl methacrylate readily undergoes various polymerization reactions, including free radical polymerization, to form homopolymers and copolymers with distinct properties.
Homopolymerization
Poly(2-naphthyl methacrylate) (P2-NMA) can be synthesized through free radical polymerization using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The polymerization typically proceeds in organic solvents like THF at elevated temperatures (70-80°C) . The resulting homopolymer exhibits unique optical and thermal properties due to the pendant naphthalene groups along the polymer backbone.
Copolymerization with Methyl Methacrylate
Studies on the copolymerization of 2-naphthyl methacrylate (2NM) with methyl methacrylate (MMA) have revealed interesting reactivity patterns. The reactivity ratios for this copolymerization system have been determined to be:
r₁ = 0.33 ± 0.08 (for MMA)
r₂ = 1.93 ± 0.16 (for 2NM)
These values indicate that 2-naphthyl methacrylate has a higher tendency to self-propagate compared to methyl methacrylate, and the resulting copolymers tend to have a more blocky rather than random sequence distribution. Analysis of the configuration using ¹H-NMR spectra has determined that the coisotactic alternating addition probability (σ) is approximately 0.25 .
Block Copolymers and Other Architectures
Researchers have also synthesized block copolymers containing 2-naphthyl methacrylate segments. For example, poly(MMA-b-NMA) block copolymers have been prepared and studied for their ability to disperse fullerene C60 . Other architectural variations include:
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Random copolymers (poly(MMA-co-NMA))
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Grafted polymers with 2-naphthyl methacrylate side chains
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Fluorescent nanoparticles incorporating 2-naphthyl methacrylate units
These diverse polymer architectures expand the range of potential applications for this monomer in materials science.
Physical and Mechanical Properties of Polymers
Polymers containing 2-naphthyl methacrylate units exhibit distinctive physical and mechanical properties that make them valuable for various applications.
Thermal Properties
Homopolymers and copolymers containing 2-naphthyl methacrylate typically display high glass transition temperatures (Tg) due to the rigid naphthalene side groups that restrict chain mobility. The specific Tg values depend on the polymer composition and architecture .
Optical Properties
The incorporation of naphthalene units imparts interesting optical properties to the resulting polymers:
These optical characteristics make 2-naphthyl methacrylate-containing polymers suitable for various optical applications, including high-refractive-index materials for optical components.
Mechanical Analysis
Dynamic mechanical analysis (DMA) of poly(2-naphthyl methacrylate) and related copolymers reveals the influence of the naphthalene side groups on the material's mechanical behavior. The presence of these bulky groups affects the β-relaxation processes, which correspond to side group motions. Activation energies for these relaxation processes typically range from 56-65 kJ/mol, depending on the specific polymer composition .
Applications in Materials Science and Analytical Chemistry
2-Naphthyl methacrylate has found numerous applications across materials science and analytical chemistry, leveraging its unique structural and optical properties.
Fluorescent Materials
The intrinsic fluorescence of the naphthalene moiety makes 2-naphthyl methacrylate valuable for developing fluorescent polymers. These materials have been explored for:
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Fluorescent sensors and probes
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Imaging applications
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Security markers and anti-counterfeiting technologies
Researchers have been particularly interested in the formation of fluorescent excimers from poly(2-naphthyl methacrylate) upon light irradiation, which enables the development of materials with stimuli-responsive optical properties .
Chromatographic Stationary Phases
One of the most significant applications of 2-naphthyl methacrylate is in the development of monolithic columns for high-performance liquid chromatography (HPLC):
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Organic monolithic columns based on the co-polymerization of 2-naphthyl methacrylate have been developed for the separation of a wide range of solutes.
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These columns provide enhanced separation capabilities through a combination of hydrophobic interactions and π-π interactions with aromatic analytes.
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The robustness and versatility of these columns make them valuable for analytical and preparative separations in pharmaceutical, environmental, and biochemical applications .
Fullerene Dispersion and Nanomaterials
Copolymers containing 2-naphthyl methacrylate units have demonstrated the ability to effectively disperse fullerene C60 in various solvents. This property is particularly valuable for the preparation of fullerene-containing nanomaterials and composite materials with unique electronic and optical properties .
Photochemistry and Photophysics
The photochemical behavior of 2-naphthyl methacrylate and its polymers has been extensively studied due to the photoactive nature of the naphthalene group.
Photo-Fries Rearrangement
2-Naphthyl methacrylate can undergo Photo-Fries rearrangement upon UV irradiation, resulting in structural reorganization. This photochemical reaction involves the cleavage of the ester bond followed by rearrangement to form hydroxy-substituted derivatives. This behavior has been compared with other naphthalene-containing esters and has implications for the photostability and aging of polymers containing this monomer .
Fluorescence Properties of Polymers
Polymers containing 2-naphthyl methacrylate units exhibit distinctive fluorescence characteristics:
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The pendant naphthalene groups can form excimers through intra- and intermolecular interactions.
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These excimers display red-shifted emission compared to isolated naphthalene units.
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The excimer formation is sensitive to polymer conformation and can be influenced by external stimuli like temperature, solvent, or mechanical stress.
These properties have been utilized for developing fluorescent sensors and probes capable of detecting changes in their microenvironment .
Recent Research Developments
Recent research has continued to expand the applications and understanding of 2-naphthyl methacrylate and its polymers.
Novel Synthesis Approaches
Researchers have developed improved methods for synthesizing and polymerizing 2-naphthyl methacrylate, including controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. These methods provide better control over molecular weight, polydispersity, and polymer architecture .
Composite Materials
Recent studies have explored the development of composite materials incorporating 2-naphthyl methacrylate-based polymers:
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Fluorescent magnetic nanoparticles combining poly(styrene-co-methacrylic acid-co-2-naphthyl methacrylate) with Fe₃O₄ have been synthesized for dual-functional applications in imaging and magnetic separation .
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Various copolymers containing 2-naphthyl methacrylate have been investigated for applications in sensors, optical materials, and biomedical devices.
Advanced Analytical Applications
The development of monolithic columns based on 2-naphthyl methacrylate for high-performance liquid chromatography continues to advance, with researchers exploring various co-monomers and polymerization conditions to optimize separation performance for specific analyte classes .
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